molecular formula C24H18ClNO3S B11650095 ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 5967-27-1

ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11650095
CAS No.: 5967-27-1
M. Wt: 435.9 g/mol
InChI Key: OMQHGCHRGSGUND-QNPCYTEQSA-N
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Description

ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a naphthalene moiety, and a chlorophenyl group

Preparation Methods

The synthesis of ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Addition of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final esterification: The ethyl ester group is introduced in the final step through esterification reactions.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism by which ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives, naphthalene-based compounds, and chlorophenyl-containing molecules. What sets this compound apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Similar compounds include:

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.

    Naphthalene derivatives: Compounds like 1-naphthylamine.

    Chlorophenyl derivatives: Compounds such as 4-chlorobenzaldehyde.

This unique combination of structural features makes ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE a compound of significant interest in various fields of research.

Properties

CAS No.

5967-27-1

Molecular Formula

C24H18ClNO3S

Molecular Weight

435.9 g/mol

IUPAC Name

ethyl (5Z)-5-[(4-chlorophenyl)methylidene]-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate

InChI

InChI=1S/C24H18ClNO3S/c1-2-29-24(28)21-22(27)20(14-15-10-12-17(25)13-11-15)30-23(21)26-19-9-5-7-16-6-3-4-8-18(16)19/h3-14,27H,2H2,1H3/b20-14-,26-23?

InChI Key

OMQHGCHRGSGUND-QNPCYTEQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)Cl)/SC1=NC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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